2,3,4,6-Tetrafluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

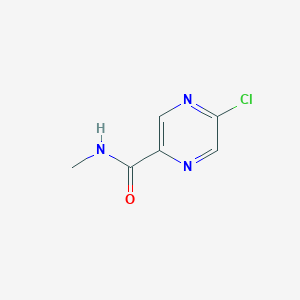

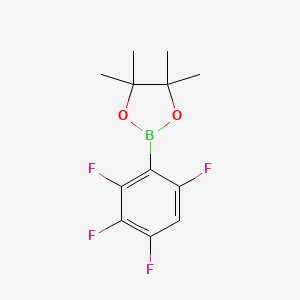

2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1111096-18-4 and Linear Formula: C12H13BF4O2 . It is also known as 4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is represented by the InChI Code: 1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester include a molecular weight of 276.04 , and it is stored at refrigerated temperatures .Scientific Research Applications

Cross-Coupling Reactions

This compound serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method highlights its utility in forming carbon-carbon bonds, an essential process in organic synthesis (Takagi et al., 2002).

Polymer Synthesis

It plays a role in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing its utility in creating stimuli-responsive materials. These materials have potential applications in drug delivery systems, where controlled release is critical (Cui et al., 2017).

Fluoride Ion Sensing

In the development of fluoride ion sensors, derivatives of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester have been utilized to enhance selectivity and sensitivity. These sensors have significant implications for environmental monitoring and healthcare (Jańczyk et al., 2012).

Light Emission

Research has uncovered that simple arylboronic esters exhibit phosphorescence at room temperature, a property that can be exploited in the design of organic light-emitting diodes (OLEDs) and other photonic devices. This finding opens new avenues for using boronic esters in materials science (Shoji et al., 2017).

Fluorinated Compound Synthesis

The compound is instrumental in the stereoselective borylation of gem-difluoroalkenes, a method that enriches the toolbox for synthesizing fluorinated organic compounds. Fluorinated molecules are highly valuable in pharmaceuticals and agrochemicals due to their unique properties (Zhang et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is the transition metal catalyst used in carbon-carbon bond formation reactions . The compound interacts with the catalyst to facilitate the coupling of chemically differentiated fragments .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction , affecting the biochemical pathways involved in carbon-carbon bond formation . The compound’s hydrolysis to boronic acids is a key transformation in these pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a key step in the SM coupling reaction, is considerably accelerated at physiological pH .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMOGOUPBJPOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)

![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)

![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)